molecular formula C23H24ClN3O4 B2422372 8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-32-1

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2422372
CAS No.: 1021127-32-1
M. Wt: 441.91
InChI Key: PLQYTILELZVGQT-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazaspirodecane family, known for its unique structural features and potential biological activities. It has been studied for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .

Mechanism of Action

Target of Action

The primary targets of this compound are the Receptor-interacting protein kinases (RIPKs) . RIPK1 and RIPK3, along with the mixed lineage kinase domain-like protein (MLKL) pseudokinase, constitute the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with its targets by binding to a deep hydrophobic pocket in the RIPK1 molecule . The benzyl groups of the compound are inserted into the bottom of this pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of necroptosis, reduction of inflammation, and potential therapeutic effects in various diseases involving necroptosis . By inhibiting RIPK1, the compound can prevent the downstream effects of necroptosis, including cell swelling, plasma membrane rupture, and the release of cellular contents .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool to study necroptosis and other cell death pathways.

    Medicine: As a potential therapeutic agent for diseases involving necroptosis, such as inflammatory and neurodegenerative diseases.

    Industry: As a precursor for the synthesis of other bioactive compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for RIPK1. This makes it a valuable tool for studying necroptosis and a promising lead compound for therapeutic development .

Properties

IUPAC Name

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-31-19-8-7-17(24)15-18(19)20(28)26-13-10-23(11-14-26)21(29)27(22(30)25-23)12-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQYTILELZVGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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